Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-
Description
Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- is a brominated pyrrolopyrimidine derivative featuring a silyl-protected hydroxylpropyl chain and a 4-methylphenyl substituent. Its molecular complexity arises from the pyrrolo[2,3-d]pyrimidine core, a bicyclic scaffold known for its role in kinase inhibition and nucleic acid mimicry .
Properties
Molecular Formula |
C24H33BrN4O2Si |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1-[4-amino-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromoethanone |
InChI |
InChI=1S/C24H33BrN4O2Si/c1-16-8-10-17(11-9-16)19-20-22(26)27-15-28-23(20)29(21(19)18(30)14-25)12-7-13-31-32(5,6)24(2,3)4/h8-11,15H,7,12-14H2,1-6H3,(H2,26,27,28) |
InChI Key |
XKISAYDWFDHORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromo substituent: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS).
Attachment of the dimethylsilyl ether group: This can be done using silylation reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Final coupling reactions:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-
Biological Activity
Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- (CAS Number: 821794-88-1) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone is characterized by a unique structure that includes a pyrrolo[2,3-d]pyrimidine core with various functional groups. The molecular formula is , and its molecular weight is approximately 473.08 g/mol. The presence of the dimethylsilyl ether group enhances its reactivity and potential interactions with biological systems.
The biological activity of Ethanone may be attributed to its interaction with specific molecular targets, particularly in cancer biology. It is hypothesized that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, similar compounds have been shown to inhibit Aurora kinases, which play critical roles in mitosis and are often overexpressed in tumors .
Biological Activity
-
Anticancer Properties :
- Research indicates that compounds with similar structures to Ethanone exhibit significant anticancer activity by inhibiting the proliferation of various tumor cell lines. For example, inhibitors targeting Aurora kinases have demonstrated IC50 values as low as 0.027 µM in enzymatic assays .
- A study on related compounds reported significant antitumor activity in xenograft models, suggesting that Ethanone may possess similar therapeutic potential.
-
Enzyme Inhibition :
- The compound's ability to inhibit specific enzymes could be crucial for its therapeutic applications. Enzymatic assays are necessary to determine the precise inhibitory effects on target kinases.
-
Interactions with Biological Molecules :
- The presence of the amino group and bromine atom in Ethanone suggests potential interactions with nucleophiles and electrophiles within biological systems, which could lead to modulation of protein functions or pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitutions
The compound’s closest analogues include pyrrolopyrimidine derivatives with variations in substituents and functional groups. Key comparisons are summarized below:
Functional Group Impact
- Bromoethanone vs. However, this could increase off-target toxicity .
- TBDMS Protection : Unlike the trimethylsilyl (TMS) groups in ’s compounds, the bulkier TBDMS group in the target compound may reduce metabolic clearance but hinder aqueous solubility (predicted logP >4) .
- 4-Methylphenyl vs. Fluoroindoline : The 4-methylphenyl group likely enhances hydrophobic interactions in binding pockets, whereas fluoroindoline () introduces conformational rigidity, improving selectivity .
Pharmacokinetic and Stability Considerations
- Metabolic Stability : The TBDMS group may slow oxidative metabolism compared to compounds with unprotected hydroxyls (e.g., ’s hydroxymethyl derivative) but risks hydrolysis under acidic conditions .
- Permeability : The target compound’s high lipophilicity (predicted logP ~4.5) suggests favorable blood-brain barrier penetration but poor solubility, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
